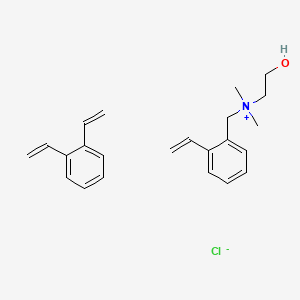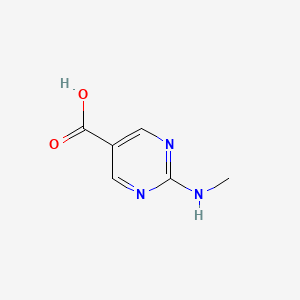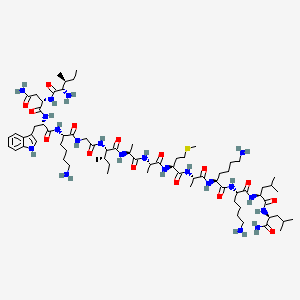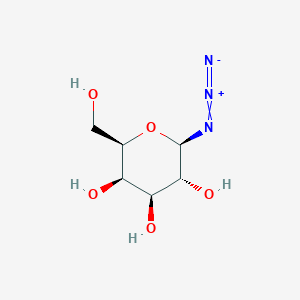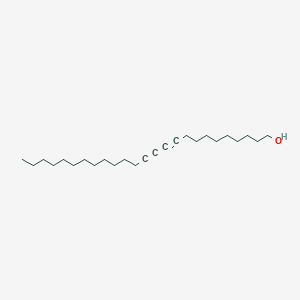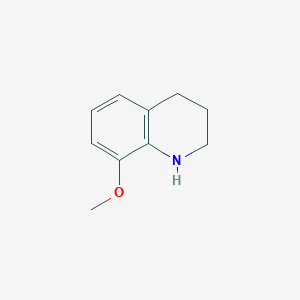
Tyrosyl-Glutamine
説明
Tyrosyl-Glutamine, also known as tyrosyl-glutaminyl peptide, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. This molecule consists of two amino acids, tyrosine and glutamine, joined by a peptide bond.
科学的研究の応用
Biomaterials for Sepsis Treatment
Research has explored the synthesis of novel biomaterials using glutamine (GLN) and L-Tyrosine to treat sepsis in rats. These synthetic biomaterials, including AL-GLN, showed protective effects on myocardium in sepsis symptoms. The study revealed that adjusting the pH value during crystallization maximized product recovery and purity. Myocardial apoptosis index and gene expression in different groups were analyzed, providing insights into the potential therapeutic applications of such biomaterials in sepsis treatment (Zhou, Liu, Sun, & Wang, 2020).
Neonatal Nutrition
A study on extremely low-birth-weight infants assessed the effects of parenteral glutamine supplementation on plasma amino acid concentrations. This research highlighted glutamine as a potentially crucial amino acid in neonatal nutrition, especially for premature infants. The study observed significant increases in plasma glutamine concentrations without apparent biochemical risks, suggesting the importance of glutamine in amino acid solutions for neonatal care (Poindexter, Ehrenkranz, Stoll, Koch, Wright, Oh, Papile, Bauer, Carlo, Donovan, Fanaroff, Korones, Laptook, Shankaran, Stevenson, Tyson, & Lemons, 2003).
Role in Metabolic Enzyme Activity
Glutamine synthetase (GS), a key metabolic enzyme, is affected by tyrosine nitration due to oxidative/nitrosative stress. Studies have shown that tyrosine nitration of GS can lead to reversible and pH-sensitive regulation of protein function. This insight into the molecular mechanism behind the enzyme's activity modulation has potential implications for understanding diseases related to astroglial dysfunction and neuronal survival (Frieg, Görg, Gohlke, & Häussinger, 2021).
Impact on Protein Synthesis and Amino Acid Flux
A study investigated the effect of glutamine on protein balance and amino acid flux across tissues in healthy volunteers. It was found that glutamine provision did not stimulate protein synthesis or attenuate the breakdown of proteins in skeletal muscles. This research contributes to our understanding of glutamine's role in protein dynamics and metabolism in healthy individuals (Svanberg, Möller-Loswick, Matthews, Körner, & Lundholm, 2001).
Applications in Neurotransmission
A study explored amino acid levels, including glutamine and tyrosine, in full-term breastfed infants with different birth weights. This research providednew insights into the role of these amino acids in neurotransmission. The findings suggested that newborns with higher birth weights benefitted from higher concentrations of neurotransmission-related amino acids, offering potential implications for neonatal screening and nutrition (Manta-Vogli, Schulpis, Loukas, & Dotsikas, 2020).
Therapeutic Potential in Chronic Diseases
Research on metabolic effects of glutamine and glutamate ingestion in healthy subjects and persons with chronic obstructive pulmonary disease (COPD) revealed different impacts on plasma amino acid concentration. In both groups, glutamine increased plasma concentrations of citrulline and arginine, which are essential for protein turnover. This study provides a basis for considering glutamine supplementation as a potential therapeutic approach in managing metabolic disturbances in COPD patients (Rutten, Engelen, Wouters, Schols, & Deutz, 2006).
特性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c15-10(7-8-1-3-9(18)4-2-8)13(20)17-11(14(21)22)5-6-12(16)19/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAQSAUDKMIEQZ-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427228 | |
| Record name | Tyrosyl-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosyl-Glutamine | |
CAS RN |
28252-40-6 | |
| Record name | Tyrosyl-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




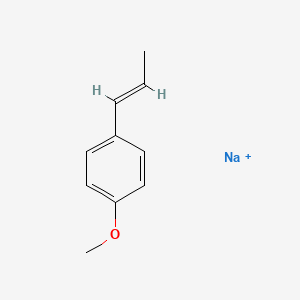
![[(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate](/img/structure/B1588235.png)

